molecular formula C25H21N7O2 B2764039 6-imino-11-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618383-74-7

6-imino-11-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2764039
CAS No.: 618383-74-7
M. Wt: 451.49
InChI Key: RLMFVPULGWOLBJ-UHFFFAOYSA-N
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Description

6-imino-11-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a novel, synthetically derived chemical probe designed for advanced biochemical research. Its complex tricyclic structure, incorporating multiple nitrogen heterocycles and a carboxamide moiety, is characteristic of compounds that target ATP-binding sites in protein kinases. This structural class is frequently investigated for its potential to modulate signaling pathways critical in cellular proliferation and survival. Researchers can utilize this compound to explore its specific inhibitory activity, with preliminary computational analyses suggesting potential affinity for the JAK-STAT signaling pathway, particularly against kinases like JAK2. Such inhibitors are of significant interest in the study of hematological malignancies and autoimmune disorders. The inclusion of two pyridin-3-ylmethyl groups is a strategic feature often employed to enhance solubility and optimize interactions within the kinase's hydrophobic pocket. This product is intended for in vitro applications, including enzyme inhibition assays, cell-based screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and selectivity profile. It is supplied with comprehensive analytical data (NMR, LC-MS) to ensure identity and purity, enabling reliable and reproducible research outcomes. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-imino-11-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O2/c1-16-5-4-10-31-22(16)30-23-20(25(31)34)11-19(24(33)29-14-17-6-2-8-27-12-17)21(26)32(23)15-18-7-3-9-28-13-18/h2-13,26H,14-15H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMFVPULGWOLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618383-74-7
Record name 2-IMINO-10-METHYL-5-OXO-N,1-BIS(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and other nitrogen-containing heterocycles. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Crystallographic Tools

  • SHELX : Critical for refining the compound’s structure, especially in resolving disordered pyridinylmethyl groups .
  • WinGX : Facilitates data integration and graphical representation, aiding in conformational comparisons .
  • ORTEP-3 : Enables visualization of molecular geometry, highlighting steric clashes or favorable interactions in analogs .

Limitations

  • The evidence lacks explicit data on this compound’s synthesis or bioactivity, necessitating extrapolation from structural analogs.
  • Comparative pharmacological profiles require experimental validation beyond crystallographic analysis.

Biological Activity

The compound 6-imino-11-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups including an imino group and a carboxamide. Its molecular formula is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of approximately 341.37 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity:

Property Details
Molecular Formula C18H19N5O2
Molecular Weight 341.37 g/mol
Functional Groups Imino group, carboxamide, pyridine moiety
Structural Type Tricyclic with nitrogen heterocycles

Biological Activities

Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains.
  • Antifungal Properties : The triazole ring structure is known for antifungal activity.
  • Neuroprotective Effects : Pyridine-containing compounds have been linked to neuroprotective properties.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or bind to receptors, influencing various signaling pathways. Detailed studies are required to elucidate the precise molecular interactions and the resultant biological effects .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study investigating the antimicrobial properties of triazole derivatives found that compounds with similar structures inhibited the growth of several bacterial strains effectively .
    • The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes could be a contributing factor to its antimicrobial efficacy.
  • Cytotoxicity Assessments :
    • Research on related compounds indicated potential cytotoxic effects against cancer cell lines. The unique arrangement of functional groups in the tricyclic structure may enhance its ability to induce apoptosis in malignant cells .
    • Further studies are needed to determine the specific cancer types affected and the underlying mechanisms.
  • Neuroprotective Effects :
    • Investigations into pyridine derivatives have shown promising results in protecting neuronal cells from oxidative stress and excitotoxicity .
    • The compound's interaction with calcium channels and neurotransmitter receptors may play a role in its neuroprotective capabilities.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Techniques such as:

  • Molecular Docking Studies : These can predict how the compound binds to specific proteins or receptors.
  • In Vitro Assays : Testing the compound's effects on cultured cells can provide insights into its efficacy and safety profile.

Q & A

Q. How do substituents (e.g., pyridin-3-ylmethyl) influence electronic properties and bioactivity?

  • Methodological Answer :
  • Hammett Analysis : Quantifies electron-donating/withdrawing effects of substituents on reactivity .
  • QSAR Modeling : Correlates pyridylmethyl substitution patterns with antimicrobial potency .

Experimental Design and Validation

Q. What controls are essential in biological assays to confirm target specificity?

  • Methodological Answer :
  • Negative Controls : Use parental cell lines or enzyme isoforms (e.g., PI3Kβ vs. PI3Kα) to rule off-target effects .
  • ShRNA Knockdown : Validates target dependency by silencing putative protein targets .

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) to identify degradation pathways .
  • LC-MS/MS : Monitors hydrolytic or oxidative degradation products .

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